o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18231564
InChI: InChI=1S/C7H10N2O2/c1-10-7-4-2-3-6(9-7)5-11-8/h2-4H,5,8H2,1H3
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine

CAS No.:

Cat. No.: VC18231564

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name O-[(6-methoxypyridin-2-yl)methyl]hydroxylamine
Standard InChI InChI=1S/C7H10N2O2/c1-10-7-4-2-3-6(9-7)5-11-8/h2-4H,5,8H2,1H3
Standard InChI Key YNHXSOKEGLBJHS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=N1)CON

Introduction

Chemical Identity and Structural Features

o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine, systematically named O-[(6-methoxy-2-pyridinyl)methyl]hydroxylamine, is a nitrogen-containing heterocyclic compound. Its molecular structure consists of a pyridine ring with a methoxy (-OCH₃) substituent at the 6-position and a hydroxymethylamine (-CH₂NHOH) group at the 2-position . The IUPAC name reflects the substitution pattern, where "o-" denotes the ortho relationship between the methoxy and methylhydroxylamine groups on the pyridine ring.

Molecular Formula and Physical Properties

The compound has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Key physical properties include:

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solvents (e.g., THF, DMF)
StabilitySensitive to oxidation

The methoxy group at the 6-position enhances solubility in polar aprotic solvents compared to unsubstituted pyridine derivatives . The hydroxylamine moiety (-NHOH) introduces reactivity toward electrophiles and oxidizing agents, necessitating storage under inert atmospheres .

Synthesis and Optimization Strategies

The synthesis of o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine typically proceeds via a two-step sequence: nitro group reduction followed by hydroxylamine protection.

Reduction of Nitropyridine Precursors

A common starting material is 3-bromo-2-methoxy-5-nitropyridine, which undergoes catalytic hydrogenation using Rh/C and hydrazine monohydrate in tetrahydrofuran (THF) . This step reduces the nitro (-NO₂) group to hydroxylamine (-NHOH). Critical parameters include:

  • Catalyst loading: 0.3 mol% Rh/C .

  • Temperature: Room temperature (23–25°C) .

  • Reaction monitoring: Thin-layer chromatography (TLC) to track nitro precursor consumption .

Over-reduction to the corresponding amine (-NH₂) is a competing pathway, necessitating precise control of reaction time and hydrazine addition rate .

Protection of Hydroxylamine

The hydroxylamine intermediate is unstable and prone to oxidation. Protection with methyl chloroformate in the presence of sodium bicarbonate yields the stabilized methyl carbamate derivative . Key considerations include:

  • Protecting group choice: Methyl carbamate balances stability and ease of deprotection.

  • Reaction time: Completion within 15 minutes to avoid side products like O-acetyl-N-pyridinylhydroxylamine .

Reactivity and Functional Group Transformations

The hydroxylamine group in o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine participates in diverse reactions:

Nucleophilic Substitution

The -NHOH moiety acts as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds. For example, coupling with 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane under basic conditions forms biheterocyclic systems relevant to pharmaceutical agents .

Oxidation and Redox Behavior

Exposure to oxidizing agents converts the hydroxylamine group to a nitroso (-NO) or nitro (-NO₂) derivative. This reactivity is harnessed in redox-sensitive prodrug designs .

Applications in Drug Discovery and Medicinal Chemistry

o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine is a key building block in synthesizing kinase inhibitors and antiviral agents.

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